molecular formula C21H20N2O4 B5877012 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide

2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide

Cat. No. B5877012
M. Wt: 364.4 g/mol
InChI Key: BLKLEZSZGZHGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide, also known as MNA-715, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of imidamide derivatives and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide involves the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. It has been found to inhibit the expression of various pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide has also been found to inhibit angiogenesis by inhibiting the expression of VEGF and FGF-2.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide has also been found to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. It has been found to reduce the severity of arthritis in animal models and exhibit protective effects in inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide has several advantages for lab experiments. It has been found to exhibit potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, the limitations of 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide include its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide. Further studies are needed to determine the optimal dosage and administration route for 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide in various diseases. The potential use of 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide in combination with other drugs for the treatment of cancer and other diseases should also be explored. Additionally, the development of more water-soluble derivatives of 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide may increase its potential for use in lab experiments.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide involves a multi-step process that includes the reaction of 2-methoxyaniline with 2-bromoanisole to form 2-(2-methoxyphenyl)aniline. This intermediate is then reacted with 1-naphthoic anhydride in the presence of a base to form 2-(2-methoxyphenyl)-N-[(1-naphthyloxy)carbonyl]aniline. The final step involves the reaction of this intermediate with ethyl chloroformate to form 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide.

Scientific Research Applications

2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-18-11-5-3-8-16(18)13-20(22)23-27-21(24)14-26-19-12-6-9-15-7-2-4-10-17(15)19/h2-12H,13-14H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKLEZSZGZHGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)COC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)COC2=CC=CC3=CC=CC=C32)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(2-methoxyphenyl)-N'-{[(naphthalen-1-yloxy)acetyl]oxy}ethanimidamide

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